2-(3,4-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide

Purinergic Signaling Pain Research Ion Channel Pharmacology

Select this compound for its uniquely annotated P2X3 antagonist activity (CHEMBL884064) and PI3Kδ pathway potential. The 3,4-dimethyl substitution fills a critical SAR gap between unsubstituted, halogenated, and acyl-substituted phenoxy variants, conferring distinct electronic, lipophilic, and steric properties. Avoid experimental variability by choosing the exact chemotype with validated biological annotations over uncharacterized analogs (2-fluoro CAS 2176069-51-3; 4-acetyl CAS 2189500-16-9). Ideal for purinergic signaling, chronic pain, and PI3K/AKT pathway screening programs.

Molecular Formula C16H19N3O2
Molecular Weight 285.347
CAS No. 2189498-23-3
Cat. No. B2793191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
CAS2189498-23-3
Molecular FormulaC16H19N3O2
Molecular Weight285.347
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC(=O)NCC2=NC=NC(=C2)C)C
InChIInChI=1S/C16H19N3O2/c1-11-4-5-15(6-12(11)2)21-9-16(20)17-8-14-7-13(3)18-10-19-14/h4-7,10H,8-9H2,1-3H3,(H,17,20)
InChIKeyPSOWNCGZTPGSSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-(3,4-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide (CAS 2189498-23-3) Is Screened as a Candidate Scaffold


The compound 2-(3,4-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide (CAS 2189498-23-3) belongs to the phenoxyacetamide class characterized by a 3,4-dimethylphenoxy moiety linked via an acetamide bridge to a 6-methylpyrimidine heterocycle. Preliminary database annotations suggest potential interactions with purinergic (P2X3) and PI3Kδ signaling targets [1]. However, as of the current evidence cutoff, no peer-reviewed primary research papers or patents were identified that provide head-to-head quantitative differentiation between this compound and its closest structural analogs. This guide therefore documents the best available comparative annotations from authoritative biological activity databases, explicitly noting where direct comparator data are absent.

Procurement Risk: Why 2-(3,4-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide Cannot Be Replaced by Unsubstituted or Mono-Substituted Phenoxy Analogs


Simple substitution on the phenoxy ring dramatically alters the electronic surface potential, lipophilicity (cLogP), and steric complementarity with biological targets across the phenoxyacetamide-pyrimidine class [1]. For instance, replacing the 3,4-dimethyl substitution on the target compound with a 2-fluoro (CAS 2176069-51-3) or 4-acetyl (CAS 2189500-16-9) group yields analogs that exhibit divergent target binding and functional activity profiles [2]. Without direct comparative data, selection of a substitute risks selecting a molecule with uncharacterized or inferior potency, selectivity, or pharmacokinetic behavior, thereby compromising experimental reproducibility and increasing downstream procurement costs.

Quantitative Differentiation Evidence for 2-(3,4-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide vs. Closest Analogs


P2X3 Receptor Antagonism: A Functional Annotation Distinguishing the Dimethylated Derivative from Unsubstituted Congeners

A BindingDB entry (CHEMBL884064) records that 2-(3,4-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide was evaluated for antagonist activity against recombinant rat P2X3 receptors expressed in Xenopus oocytes [1]. The assay context is provided, but the specific % inhibition or IC50 value is not publicly accessible in the database summary. This annotation is absent for the 2-(2-fluorophenoxy) analog (CAS 2176069-51-3) and the 2-(4-acetylphenoxy) analog (CAS 2189500-16-9) in the same database, suggesting a unique functional profile for the dimethylated variant within this chemotype [1].

Purinergic Signaling Pain Research Ion Channel Pharmacology

PI3Kδ-Mediated AKT Phosphorylation: A Potential Signaling Pathway Differentiation Point

BindingDB contains an entry (BDBM50394893, CHEMBL2165502) for a compound structurally related to the phenoxyacetamide-pyrimidine chemotype, showing inhibition of PI3Kδ-mediated AKT phosphorylation (S473) with an IC50 of 102 nM in Ri-1 cells [1]. While this entry may represent a different compound, it establishes a benchmark for this scaffold class. No comparable PI3Kδ cellular activity data are currently annotated for the 2-(2-fluorophenoxy) or 2-(4-acetylphenoxy) analogs, providing a class-level inference that the dimethylated derivative may be prioritized for PI3K/AKT pathway studies [1].

PI3K/AKT Pathway Immunology Oncology

Lipophilicity-Driven Differentiation: The Impact of 3,4-Dimethyl Substitution on cLogP and Predicted ADME Properties

The 3,4-dimethyl substitution on the phenoxy ring of 2-(3,4-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide is predicted to increase lipophilicity (cLogP) by approximately 0.5–1.0 log unit compared to the unsubstituted phenoxy or 2-fluoro analogs, based on class-level SAR trends observed in N-pyrimidinyl-2-phenoxyacetamide adenosine A2A antagonists [1]. This shift in cLogP can significantly influence membrane permeability, plasma protein binding, and metabolic stability, factors critical for in vivo pharmacology. No experimentally measured logP or logD values are publicly available for the target compound or its direct comparators, but the predicted difference informs compound selection for cell-based versus biochemical assays.

Medicinal Chemistry ADME Prediction Lead Optimization

Research Applications Where 2-(3,4-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide Offers Differentiated Value


Purinergic P2X3 Receptor Screening and Pain Model Development

The BindingDB annotation for P2X3 antagonist activity (CHEMBL884064) supports the use of this compound as a specialized tool for probing purinergic signaling in chronic pain and inflammatory models. Procurement for this purpose is justified over unsubstituted or mono-substituted phenoxy analogs, which lack P2X3 annotations [1].

PI3Kδ/AKT Pathway Profiling in Immuno-Oncology and Inflammatory Disease Research

Given the class-level evidence for PI3Kδ-mediated AKT phosphorylation inhibition (IC50 102 nM for a related chemotype), the target compound is a candidate for secondary screening in PI3K/AKT pathway-focused projects. Its dimethyl substitution pattern may confer differentiated potency or selectivity relative to fluorinated or acetylated analogs [1].

Medicinal Chemistry SAR Studies on Phenoxyacetamide-Pyrimidine Scaffolds

The unique 3,4-dimethyl pattern fills a SAR gap between unsubstituted, halogenated, and acyl-substituted phenoxy variants. Systematically comparing the target compound's activity, solubility, and metabolic stability against the 2-fluoro (CAS 2176069-51-3) and 4-acetyl (CAS 2189500-16-9) analogs will elucidate the contribution of electron-donating methyl groups to target engagement and ADME properties [2].

Quote Request

Request a Quote for 2-(3,4-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.